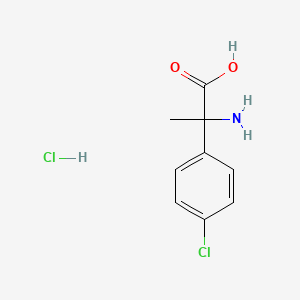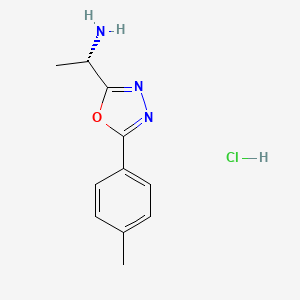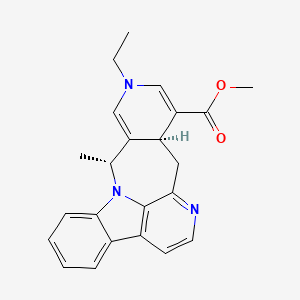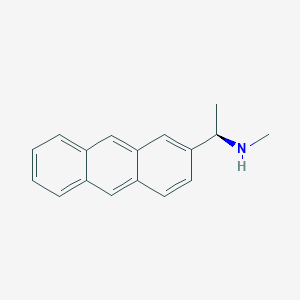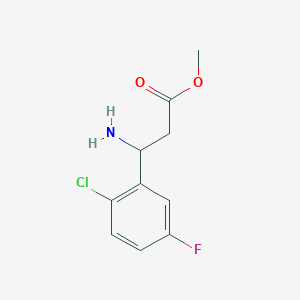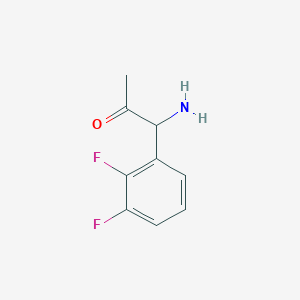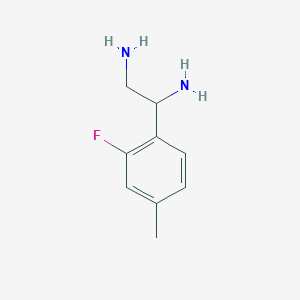
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base like sodium methoxide.
Formation of Prop-2-EN-1-amine: The final step involves the formation of the prop-2-en-1-amine moiety through a reaction such as the Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the olefination step. These processes are optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance binding affinity and specificity, while the prop-2-en-1-amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(3-Chloro-5-methoxyphenyl)prop-2-EN-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(3-Bromo-5-ethoxyphenyl)prop-2-EN-1-amine: Similar structure with an ethoxy group instead of methoxy.
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine is unique due to the specific combination of bromine and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of the prop-2-en-1-amine moiety also adds to its distinctiveness, providing opportunities for diverse chemical modifications and applications.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
Clave InChI |
VTOOJKAJFNVJMI-SNVBAGLBSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)[C@@H](C=C)N)Br |
SMILES canónico |
COC1=CC(=CC(=C1)C(C=C)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


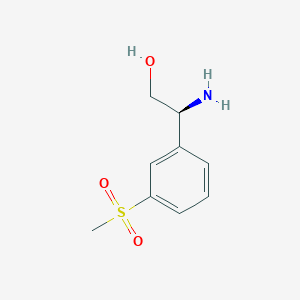
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
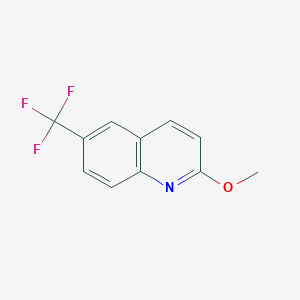
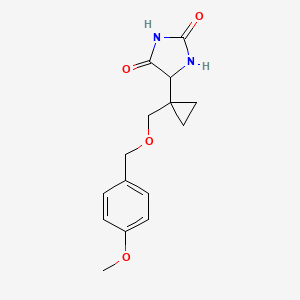
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)

